Tribenzo[a,c,e]cyclooctene
Description
Properties
CAS No. |
212-77-1 |
|---|---|
Molecular Formula |
C20H14 |
Molecular Weight |
254.3 g/mol |
IUPAC Name |
tetracyclo[14.4.0.02,7.08,13]icosa-1(20),2,4,6,8,10,12,14,16,18-decaene |
InChI |
InChI=1S/C20H14/c1-3-9-17-15(7-1)13-14-16-8-2-4-10-18(16)20-12-6-5-11-19(17)20/h1-14H |
InChI Key |
LQXKMGHPVPGXCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Q & A
Q. What synthetic methodologies are recommended for preparing substituted Tribenzo[a,c,e]cyclooctene derivatives?
Substituted derivatives can be synthesized via multi-step organic reactions, including carbonium ion rearrangements and reductions. For example, Hou and Wong (1985, 1987) developed routes using fluorenone derivatives as starting materials, followed by spiro-intermediate formation and cyclization. Key steps involve optimizing reaction conditions (e.g., solvent polarity, temperature) and purification via preparative gas chromatography or column chromatography. Monitoring reaction progress with thin-layer chromatography (TLC) and characterizing intermediates via NMR and mass spectrometry are critical for ensuring purity .
Q. How can the electronic and structural properties of this compound be experimentally characterized?
X-ray crystallography is essential for resolving its non-planar conformation and steric strain. NMR spectroscopy (e.g., , ) provides insights into symmetry deformation in charged states (e.g., dianions), as observed in Huber et al. (1981). Mass spectrometry confirms molecular weight and fragmentation patterns, while UV-Vis spectroscopy reveals π-conjugation effects. Comparative studies with dibenzo analogs (e.g., CAS 262-89-5) highlight structural differences in bond angles and ring strain .
Q. What computational approaches are suitable for modeling this compound’s electronic structure?
Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets like 6-31G(d) can predict geometry, HOMO-LUMO gaps, and charge distribution. Studies using the Colle-Salvetti correlation-energy formula (Lee et al., 1988) demonstrate how electron density and kinetic-energy terms influence conjugation in strained π-systems. Software such as Gaussian or ORCA is recommended for simulating electronic transitions and comparing results with experimental UV-Vis data .
Advanced Research Questions
Q. How do substituents influence the catalytic activity of this compound in epoxidation reactions?
Substituents alter electronic and steric environments, affecting reaction kinetics. For instance, electron-withdrawing groups (e.g., –NO) reduce catalytic efficiency by destabilizing transition states, while electron-donating groups (e.g., –OMe) enhance activity. Kinetic studies (e.g., Schachner et al., 2019) involve monitoring cyclooctene oxide formation via GC-MS, varying oxidants (e.g., TBHP), and analyzing rate constants using the Eyring equation. Isotope labeling (e.g., ) and DFT-based transition-state modeling further elucidate mechanistic pathways .
Q. How should researchers address contradictions in experimental data, such as inconsistent product yields in metathesis reactions?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses. For example, if cyclooctene conversion varies with catalyst ratios (e.g., WCl•EtOH/EtAlCl), replicate experiments under controlled conditions (solvent purity, inert atmosphere). Statistical tools like ANOVA or t-tests validate reproducibility. Contradictions may arise from side reactions (e.g., oligomerization), which can be minimized by adjusting monomer/catalyst ratios or using inhibitors .
Q. What methodologies detect charge-induced conformational changes in this compound dianions?
Cyclic voltammetry identifies redox potentials associated with dianion formation. NMR spectroscopy tracks symmetry changes (e.g., splitting of aromatic proton signals) upon electron injection. Huber et al. (1981) observed bis(biphenylylene)-type structures via -NMR line-shape analysis, supported by computational charge-density maps. Coupling these methods with X-ray absorption spectroscopy (XAS) provides complementary insights into electronic reorganization .
Q. How can catalytic systems be optimized for this compound-mediated cross-metathesis?
Catalyst selection (e.g., WCl-based systems) and molar ratios are critical. For example, a 1-hexene/cyclooctene molar ratio of 2:1 maximizes CH yield by balancing self- and cross-metathesis. Monitor conversions via gas chromatography and isolate products using fractional distillation. Kinetic modeling (e.g., pseudo-steady-state approximation) helps identify rate-limiting steps, such as alkene insertion into metal-carbene intermediates .
Methodological Best Practices
- Experimental Design : Use PICO (Population, Intervention, Comparison, Outcome) frameworks to define variables (e.g., catalyst type, reaction time).
- Data Analysis : Employ multivariate regression to correlate substituent effects with reaction rates.
- Validation : Cross-check computational results (e.g., DFT-predicted bond lengths) with crystallographic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
